Cas no 80567-66-4 (4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one)

4-Methoxy-2,3-dihydro-1,3-benzothiazol-2-one is a heterocyclic organic compound featuring a benzothiazolone core with a methoxy substituent at the 4-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its electron-rich aromatic system and functional group compatibility allow for selective modifications, facilitating the development of bioactive molecules. The compound exhibits stability under standard conditions, ensuring reliable handling and storage. Its well-defined crystalline form enhances purity and reproducibility in synthetic applications. Researchers leverage its scaffold for designing enzyme inhibitors and ligands due to its affinity for biological targets. The methoxy group further fine-tunes electronic properties, enabling tailored reactivity in cross-coupling and cyclization reactions.
4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one structure
80567-66-4 structure
Product name:4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one
CAS No:80567-66-4
MF:C8H7NO2S
MW:181.211680650711
MDL:MFCD09748564
CID:60234
PubChem ID:12770878

4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxybenzo[d]thiazol-2(3H)-one
    • 4-Methoxy-2(3H)-benzothiazolone
    • 4-methoxy-3H-1,3-benzothiazol-2-one
    • BEN037
    • 4-methoxybenzo d thiazol-2(3H)-one
    • 4-Methoxy-3H-benzothiazol-2-one
    • 4-Methoxybenzo[d]thiazol-2-ol
    • 4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one
    • 2(3H)-Benzothiazolone, 4-methoxy-
    • 4-methoxy-1,3-benzothiazol-2(3H)-one
    • PubChem21842
    • 2-Hydroxy-4-methoxybenzothiazole
    • BOKIESUSRKISCV-UHFFFAOYSA-N
    • 2(3H)-Benzothiazolone,4-methoxy-
    • FCH861522
    • 4-methoxy-2(3h)-ben
    • 4-methoxy-3H-1,3-benzothiazol-2-one;4-Methoxybenzo[d]thiazol-2(3H)-one
    • AKOS006290974
    • 2-hydroxy-4-methoxybenzothiazole, AldrichCPR
    • CS-0019318
    • AC-31696
    • SY059305
    • 80567-66-4
    • FT-0652967
    • 1-(AMMONIOOXY)PROPANECHLORIDE
    • FS-3156
    • A839950
    • DS-1116
    • SCHEMBL5121204
    • MFCD09748564
    • AMY15264
    • DTXSID40509446
    • 4-Methoxy-2(3H)-benzothiazolone (ACI)
    • DB-028943
    • MDL: MFCD09748564
    • Inchi: 1S/C8H7NO2S/c1-11-5-3-2-4-6-7(5)9-8(10)12-6/h2-4H,1H3,(H,9,10)
    • InChI Key: BOKIESUSRKISCV-UHFFFAOYSA-N
    • SMILES: O=C1NC2C(=CC=CC=2OC)S1

Computed Properties

  • Exact Mass: 181.02000
  • Monoisotopic Mass: 181.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 63.6

Experimental Properties

  • Color/Form: No data available
  • Density: 1.346
  • Melting Point: No data available
  • Boiling Point: No data available
  • Flash Point: No data available
  • Refractive Index: 1.624
  • PSA: 70.33000
  • LogP: 1.59820

4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one Security Information

4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y0984520-5g
4-Methoxybenzo[d]thiazol-2(3H)-one
80567-66-4 95%
5g
$550 2024-08-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
075099-5g
4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one
80567-66-4 95+%
5g
14613CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170093-100MG
4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one
80567-66-4 95%
100MG
¥ 79.00 2023-04-13
Fluorochem
078637-5g
4-Methoxy-2(3H)-benzothiazolone
80567-66-4 95%
5g
£653.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
M195136-50mg
4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one
80567-66-4 95%
50mg
¥44.90 2023-09-01
1PlusChem
1P005KZU-250mg
4-Methoxybenzo[d]thiazol-2(3H)-one
80567-66-4 >98%
250mg
$123.00 2025-02-21
eNovation Chemicals LLC
Y1046669-25g
4-Methoxybenzo[d]thiazol-2(3H)-one
80567-66-4 95%
25g
$1210 2025-02-19
Aaron
AR005L86-1g
4-Methoxybenzo[d]thiazol-2(3H)-one
80567-66-4 95%
1g
$61.00 2025-01-23
Aaron
AR005L86-250mg
4-Methoxybenzo[d]thiazol-2(3H)-one
80567-66-4 95%
250mg
$16.00 2025-01-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170093-5g
4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one
80567-66-4 95%
5g
¥2495.0 2024-04-17

Additional information on 4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one

Professional Introduction to 4-Methoxy-2,3-dihydro-1,3-benzothiazol-2-one (CAS No. 80567-66-4)

4-Methoxy-2,3-dihydro-1,3-benzothiazol-2-one, with the chemical formula C₈H₇NO₂S, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzothiazole class, a scaffold widely recognized for its diverse biological activities and pharmacological potential. The presence of a methoxy group at the 4-position and a hydroxyl group at the 2-position contributes to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The< strong>CAS number 80567-66-4 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and study. As of recent years, research on< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one has expanded, particularly in the context of developing novel therapeutic agents. Its structural framework allows for modifications that can enhance its biological efficacy, making it a promising candidate for further investigation.

In recent studies,< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one has been explored for its potential antimicrobial properties. Researchers have found that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. This discovery is particularly relevant in an era where antibiotic resistance is becoming increasingly prevalent. The mechanism of action involves interference with essential microbial processes, such as DNA replication and protein synthesis, thereby inhibiting pathogenic growth.

The< strong>methoxy group in the molecular structure of< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one plays a crucial role in modulating its biological activity. This functional group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and potency. Additionally, the< strong>hydroxyl group at the 2-position provides another site for chemical modification, allowing researchers to tailor the compound's properties for specific applications.

Recent advancements in computational chemistry have enabled more efficient screening of< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one-based compounds for drug-like characteristics. Molecular docking studies have identified potential binding pockets in target proteins associated with various diseases. These findings suggest that< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one could be a lead compound for developing inhibitors targeting these proteins.

The synthesis of< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations. The use of advanced catalytic systems has improved the efficiency of these synthetic processes, making them more sustainable and scalable.

In addition to its antimicrobial applications,< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one has shown promise in other therapeutic areas. For instance, preclinical studies have indicated that certain derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in inflammation. These findings open up possibilities for developing novel anti-inflammatory drugs based on this scaffold.

The pharmacokinetic properties of< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one-derived compounds are also under investigation. Understanding how these compounds are absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing their therapeutic potential. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been employed to study these properties in detail.

The future direction of research on< strong>CAS No. 80567-66-4, or more accurately,< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one, is likely to focus on structure-function relationships and identification of new derivatives with enhanced efficacy and reduced side effects. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical applications.

In conclusion,< strong>4-methoxy-2,3-dihydro-1,3-benzothiazol-2-one, identified by its CAS number 80567-66-4,, represents a significant area of interest in medicinal chemistry due to its versatile biological activities and synthetic accessibility.< Strong>Mechanistic studies continue to reveal new ways this compound can be utilized to develop novel therapeutic agents.< Strong>The integration of computational methods with experimental approaches will further accelerate the discovery process.< Strong>This compound exemplifies the potential of heterocyclic scaffolds like benzothiazole derivatives in addressing unmet medical needs.

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